molecular formula C30H32F2N4O3 B12377416 EP300/Cbp-IN-2

EP300/Cbp-IN-2

Cat. No.: B12377416
M. Wt: 537.6 g/mol
InChI Key: SKDNDJWEBPQKCS-QGERWLBQSA-N
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Description

EP300/Cbp-IN-2 is a small molecule inhibitor that targets the bromodomains of the E1A-associated protein p300 (EP300) and the CREB-binding protein (CBP). These proteins are histone acetyltransferases that play crucial roles in regulating gene expression by acetylating histones and other proteins. This compound has shown potential in preclinical studies for its ability to inhibit the activity of these proteins, making it a promising candidate for cancer therapy .

Preparation Methods

The preparation of EP300/Cbp-IN-2 involves several synthetic routes and reaction conditions. One method includes the use of high-throughput fragment docking to identify a bromodomain inhibitor featuring a 3-methyl-cinnoline acetyl-lysine mimic. This inhibitor is then used to develop a proteolysis-targeting chimera (PROTAC) compound that selectively targets EP300 and CBP for degradation . Industrial production methods for this compound are still under development, but they typically involve optimizing the synthetic route for large-scale production while ensuring high purity and yield.

Chemical Reactions Analysis

EP300/Cbp-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EP300/Cbp-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

EP300/Cbp-IN-2 exerts its effects by inhibiting the bromodomains of EP300 and CBP, which are essential for their histone acetyltransferase activity. By binding to these bromodomains, this compound prevents the acetylation of histones and other proteins, leading to changes in gene expression and chromatin structure. This inhibition disrupts the recruitment of transcription factors and other co-activators to gene promoters and enhancers, ultimately affecting cellular processes such as proliferation and differentiation .

Comparison with Similar Compounds

EP300/Cbp-IN-2 is unique in its high selectivity and potency for EP300 and CBP bromodomains. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications. This compound stands out for its balanced activity against both EP300 and CBP, making it a versatile tool for research and potential therapeutic use.

Properties

Molecular Formula

C30H32F2N4O3

Molecular Weight

537.6 g/mol

IUPAC Name

(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(trideuteriomethoxy)cyclohexyl]benzimidazol-2-yl]piperidin-2-one

InChI

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1/i3D3

InChI Key

SKDNDJWEBPQKCS-QGERWLBQSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2[C@@H]5CCCC(=O)N5C6=CC(=C(C=C6)F)F

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC

Origin of Product

United States

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